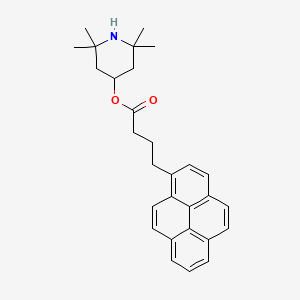
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is a complex organic compound that combines the structural features of a piperidine ring and a pyrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 4-pyren-1-ylbutanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Electrophilic substitution on the pyrene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug delivery agent. The piperidine ring can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems.
Industry
In industry, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ester linkage allows for the controlled release of the active components under physiological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (AcNH-TEMPO): Used as a catalytic or stoichiometric oxidant.
2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of stable polymers.
Uniqueness
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is unique due to the combination of the piperidine ring and the pyrene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
194664-21-6 |
|---|---|
Molekularformel |
C29H33NO2 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C29H33NO2/c1-28(2)17-23(18-29(3,4)30-28)32-25(31)10-6-7-19-11-12-22-14-13-20-8-5-9-21-15-16-24(19)27(22)26(20)21/h5,8-9,11-16,23,30H,6-7,10,17-18H2,1-4H3 |
InChI-Schlüssel |
SHCHPBCFSMKIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


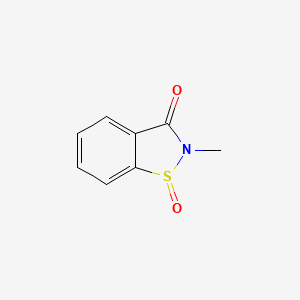
![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
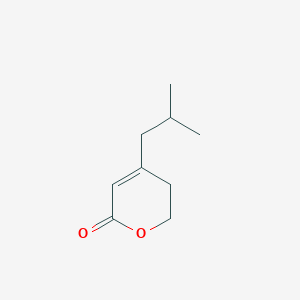



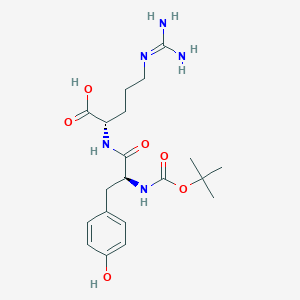
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
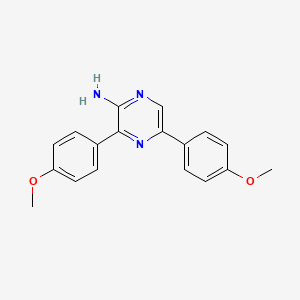
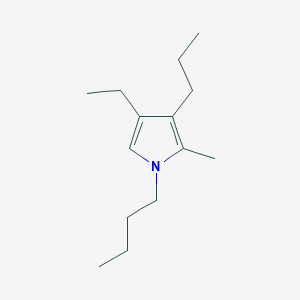
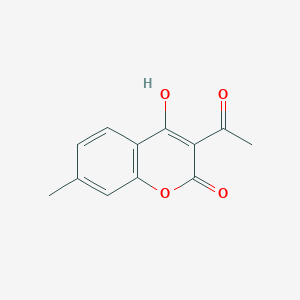
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
